molecular formula C7H10ClN3O2 B1284372 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride CAS No. 412925-91-8

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride

Cat. No.: B1284372
CAS No.: 412925-91-8
M. Wt: 203.62 g/mol
InChI Key: OFXAVZNTUBSHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methyl and a nitro group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 2-methyl-3-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitroso or azo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The nitro group can undergo redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrophenylhydrazine hydrochloride
  • 2-Nitrophenylhydrazine hydrochloride
  • 4-Nitrophenylhydrazine hydrochloride

Uniqueness

1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-5-6(9-8)3-2-4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXAVZNTUBSHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586211
Record name (2-Methyl-3-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412925-91-8
Record name (2-Methyl-3-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.